
2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H13Cl2N3O and its molecular weight is 334.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of Triazole Derivatives
Triazole derivatives, including compounds like 2-(4-chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have garnered significant interest in scientific research due to their broad range of biological activities. These compounds are part of a class of five-membered heterocyclic compounds known for their potential in drug development due to the structural variations they allow, which can lead to a variety of biological effects. Recent reviews have highlighted the importance of triazole derivatives in developing new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The focus on triazole derivatives is driven by the ongoing search for new therapeutic agents and the need for new methods of synthesis that are aligned with principles of green chemistry and sustainability (Ferreira et al., 2013).
Environmental Impact and Degradation
Research into chlorophenols, which share structural similarities with the compound , has shown moderate toxic effects on mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. These studies have contributed to understanding the environmental fate and impact of related compounds, emphasizing the need for environmental risk assessment and management strategies for chemicals released into aquatic environments (Krijgsheld & Gen, 1986).
Chemical and Biological Properties
Studies on 1,2,4-triazole derivatives have revealed a spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. This versatility is attributable to the triazole ring's capacity for structural variation, making it a valuable scaffold in medicinal chemistry. The ongoing exploration of 1,2,4-triazole chemistry is aimed at identifying novel compounds with significant therapeutic potential, guided by a comprehensive understanding of their chemical and biological properties (Ohloblina, 2022).
Synthesis and Applications
The synthesis of 1,2,3-triazoles, including derivatives like this compound, has been refined over the years to include copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting advancements in eco-friendly procedures. These methodologies offer advantages such as reduced reaction times, high yields, and simpler work-up, making them suitable for industrial applications in drug development and beyond (de Souza et al., 2019).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-11-19-20(10-12-6-8-13(17)9-7-12)16(22)21(11)15-5-3-2-4-14(15)18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMATFPQCQFJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

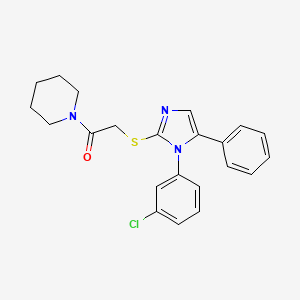
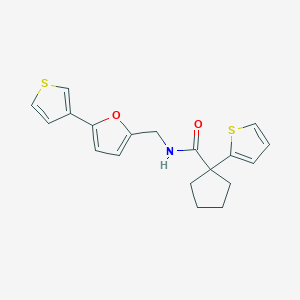

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
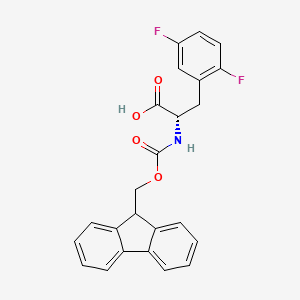
![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)
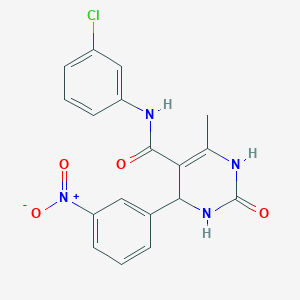
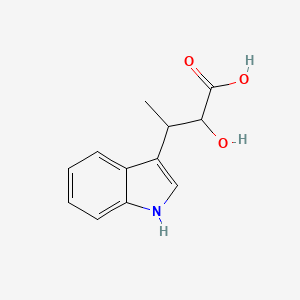
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)
